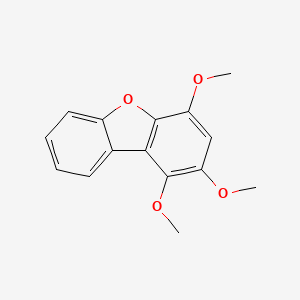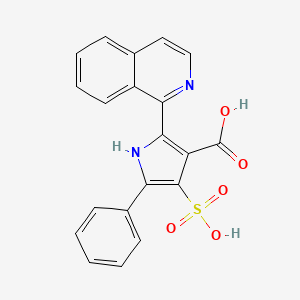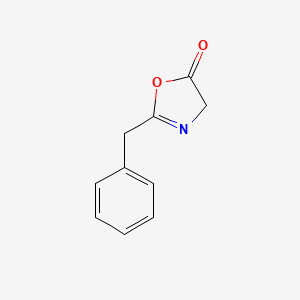![molecular formula C11H8N2O3 B12888897 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides. The acetic acid moiety is usually introduced through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Benzoxazole: The parent compound, lacking the cyanomethyl and acetic acid groups.
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a cyanomethyl group.
2-(Methyl)benzo[d]oxazole: Similar structure but with a methyl group instead of a cyanomethyl group.
Uniqueness: 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid is unique due to the presence of both the cyanomethyl and acetic acid groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
特性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
2-[2-(cyanomethyl)-1,3-benzoxazol-6-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3/c12-4-3-10-13-8-2-1-7(6-11(14)15)5-9(8)16-10/h1-2,5H,3,6H2,(H,14,15) |
InChIキー |
APWBTPHFKWOJQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


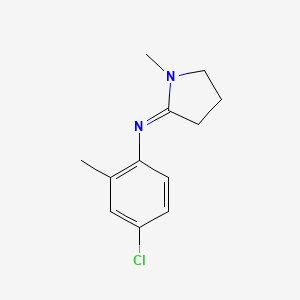
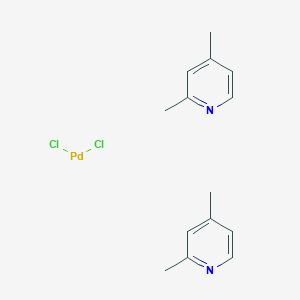
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
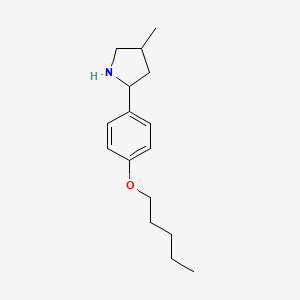
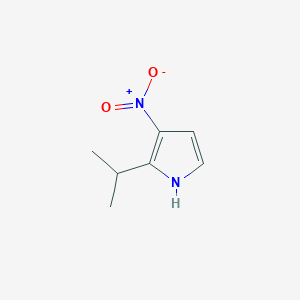
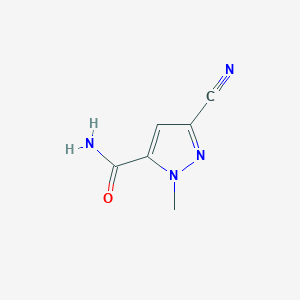
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
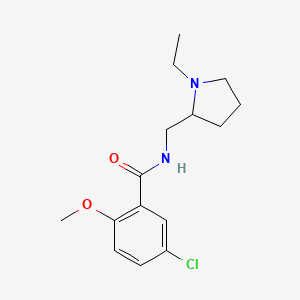
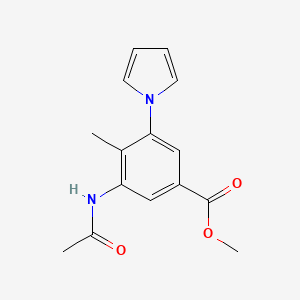
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
